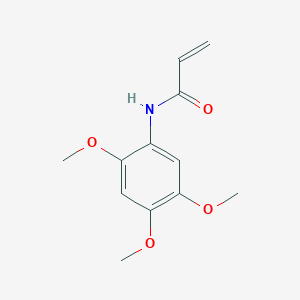

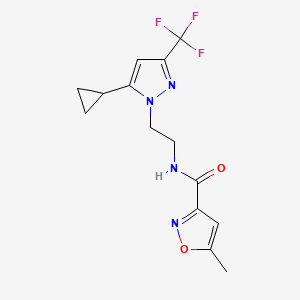

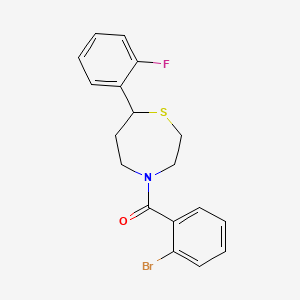

![molecular formula C21H23N3O4S2 B2898527 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325978-83-4](/img/structure/B2898527.png)

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, FT-IR spectroscopies, mass spectrometry, and single X-ray crystallography . These techniques can provide information about the compound’s molecular weight, the types of bonds present, and the 3D arrangement of atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Benzothiazoles are known to participate in a variety of chemical reactions. For instance, they can act as ligands in the formation of organometallic complexes .Mechanism of Action

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an important nutrient for cancer cells, as it provides the building blocks for nucleotide and protein synthesis. By inhibiting glutaminase, this compound reduces the availability of glutamine for cancer cells, leading to a decrease in cell proliferation and an increase in cell death.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting glutaminase activity, this compound has been shown to induce oxidative stress and alter mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species. This compound has also been shown to alter the expression of genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for glutaminase. It has also been shown to be effective in a variety of cancer cell lines, making it a useful tool for studying the role of glutamine metabolism in cancer. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide and its potential as a cancer therapy. One area of interest is the development of more potent and selective glutaminase inhibitors that can be used in combination with other cancer therapies. Another area of interest is the identification of biomarkers that can predict response to this compound treatment, which could help to personalize cancer therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a cancer therapy.

Synthesis Methods

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves several steps, including the reaction of 6-ethoxybenzo[d]thiazole with 4-(piperidin-1-ylsulfonyl)benzoyl chloride in the presence of a base, followed by purification and isolation of the desired product. The synthesis of this compound has been optimized over the years, resulting in higher yields and purity of the compound.

Scientific Research Applications

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has been extensively studied in the context of cancer research, particularly in the development of new cancer therapies. It has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in cell proliferation and an increase in cell death. This compound has been tested in a variety of cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in preclinical studies.

properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-2-28-16-8-11-18-19(14-16)29-21(22-18)23-20(25)15-6-9-17(10-7-15)30(26,27)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXELWDRJYQSHOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

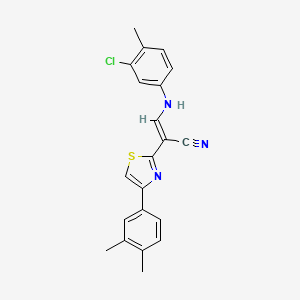

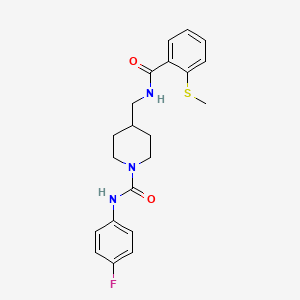

![3-(2-phenylethyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2898447.png)

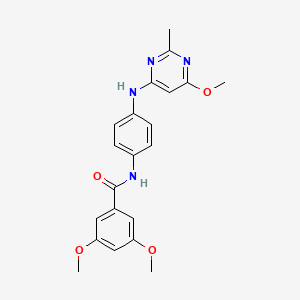

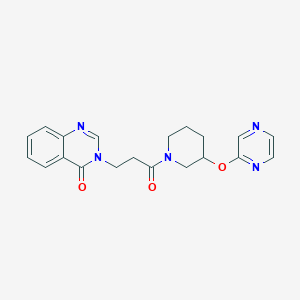

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2898448.png)

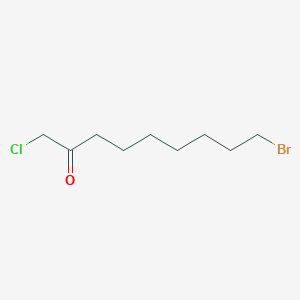

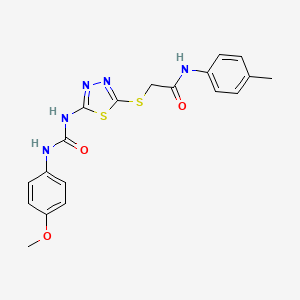

![2-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2898449.png)

![(E)-N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2898456.png)

![3-[(2-Propoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B2898466.png)